molecular formula C12H13F3N2O3 B8573187 2-(3-Isopropyl-ureido)-5-trifluoromethyl-benzoic Acid

2-(3-Isopropyl-ureido)-5-trifluoromethyl-benzoic Acid

Cat. No. B8573187
M. Wt: 290.24 g/mol
InChI Key: IQQWNWAUCGFKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Isopropyl-ureido)-5-trifluoromethyl-benzoic Acid is a useful research compound. Its molecular formula is C12H13F3N2O3 and its molecular weight is 290.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Isopropyl-ureido)-5-trifluoromethyl-benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Isopropyl-ureido)-5-trifluoromethyl-benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Isopropyl-ureido)-5-trifluoromethyl-benzoic Acid

Molecular Formula

C12H13F3N2O3

Molecular Weight

290.24 g/mol

IUPAC Name

2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C12H13F3N2O3/c1-6(2)16-11(20)17-9-4-3-7(12(13,14)15)5-8(9)10(18)19/h3-6H,1-2H3,(H,18,19)(H2,16,17,20)

InChI Key

IQQWNWAUCGFKMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(tert-Butoxycarbonyl)amino-5-trifluoromethylbenzoic acid (2 g) was dissolved in DMF prior to the addition of K2CO3 (1.08 g) and allyl bromide (0.68 mL). The mixture was stirred for 18 h before EtOAc and water were added. The organic layer was washed with brine, dried, filtered, and concentrated (2.05 g). The resulting material was dissolved in CH2Cl2 (4 mL) and TFA (4 mL). After 1 h, the solution was concentrated. This material was dissolved in THF and added dropwise to a THF (50 mL) solution of trichloromethyl chloroformate (1.9 mL). After stirring for 18 h, the solution was concentrated and a THF (30 mL) solution of iso-propylamine (4.3 mL) was added. After 18 h, the solution was diluted with EtOAc and was washed with brine solution and 1N HCl. The organic layer was dried (MgSO4), filtered, and concentrated to a white solid. This solid was dissolved in CH3CN (22 mL) prior to the addition of pyrrolidine (0.41 mL) and Pd(PPh)4 (105 mg). After 18 h, the solution was diluted with EtOAc and was washed 1N HCl. The organic layer was dried (MgSO4), filtered, and concentrated to give the title compound (1.1 g) as a white solid: 1H NMR (DMSO, δ ppm, 300 mHz) 1.11 (d, 6H), 3.78 (m, 1H), 7.63 (br d, 1H), 7.81 (dd, 1H), 8.14 (d, 1H), 8.64 (d, 1H), 10.27 (s, 1H), 13.83 (br s, 1H).
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2 g
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1.08 g
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0.68 mL
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